molecular formula C16H20ClNO3S B3240039 1-(5-Tert-butoxy-2-isopropoxy-benzothiazol-7-yl)-2-chloro-ethanone CAS No. 1426954-84-8

1-(5-Tert-butoxy-2-isopropoxy-benzothiazol-7-yl)-2-chloro-ethanone

Cat. No. B3240039
CAS RN: 1426954-84-8
M. Wt: 341.9 g/mol
InChI Key: JSCCVMDRBZVHCE-UHFFFAOYSA-N
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Description

The compound “1-(5-Tert-butoxy-2-isopropoxy-benzothiazol-7-yl)-2-chloro-ethanone” is also known as "®-1-(5-tert-butoxy-2-isopropoxy-benzothiazol-7-yl)-2-chloro-ethanol" .


Physical And Chemical Properties Analysis

Some physical and chemical properties such as density, melting point, boiling point are provided by some sources , but the specific values are not mentioned.

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

Future Directions

The future directions or applications of this compound are not specified in the sources I found .

properties

IUPAC Name

2-chloro-1-[5-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxy-1,3-benzothiazol-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3S/c1-9(2)20-15-18-12-7-10(21-16(3,4)5)6-11(13(19)8-17)14(12)22-15/h6-7,9H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCCVMDRBZVHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC2=CC(=CC(=C2S1)C(=O)CCl)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a solution of tert-butyllithium (481 ml, 737.6 mmol, 1.6 M) was added dropwise to a solution of (3-tert-Butoxy-5-fluoro-phenyl)thiocarbamic acid O-isopropyl ester (200 g, 700.83 mmol) in 2-Me-THF (1600 ml) at temperature below −65° C. The reaction temperature was warmed to −35° C., and a second portion of tert-butyllithium (388 ml, 737.6 mmol, 1.9 M) was added slowly while keeping the temperature below −35° C. The reaction mixture was then stirred at this temperature for 3 h and cooled down to −70° C. A solution of N-methyl-N-methoxy chloroacetamide (96.4 g, 700.83 mmol) in 2-MeTHF (300 ml) was added to the reaction mixture while keeping the temperature below −70° C. The mixture was then warmed to −30° C. and stirred for 45 minutes. The cold reaction mixture was quenched by dropwise addition of 30% HCl in isopropanol (240 g) followed by the addition of 1500 ml water. The organic layer was washed sequentially with 1000 ml water, 1500 ml saturated aqueous NaHCO3 and 1500 ml brine. After concentration, the resulting light brown residue was added to isopropanol (135 ml). The mixture was warmed to 50° C. and cooled down slowly to 25° C. n-heptane (135 ml) was added dropwise to the solution and the mixture was stirred overnight. The slurry was filtered and the filter cake was washed with n-heptane (40 ml) followed by another portion of n-heptane (20 ml). The cake was dried under vacuum to yield 1-(5-tert-butoxy-2-isopropoxy-benzothiazol-7-yl)-2-chloro-ethanone as off-white powder (42.8 g, 17.9% yield).
Quantity
481 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
2-Me THF
Quantity
1600 mL
Type
solvent
Reaction Step One
Quantity
388 mL
Type
reactant
Reaction Step Two
Quantity
96.4 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Tert-butoxy-2-isopropoxy-benzothiazol-7-yl)-2-chloro-ethanone
Reactant of Route 2
1-(5-Tert-butoxy-2-isopropoxy-benzothiazol-7-yl)-2-chloro-ethanone
Reactant of Route 3
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1-(5-Tert-butoxy-2-isopropoxy-benzothiazol-7-yl)-2-chloro-ethanone
Reactant of Route 4
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1-(5-Tert-butoxy-2-isopropoxy-benzothiazol-7-yl)-2-chloro-ethanone
Reactant of Route 5
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1-(5-Tert-butoxy-2-isopropoxy-benzothiazol-7-yl)-2-chloro-ethanone
Reactant of Route 6
Reactant of Route 6
1-(5-Tert-butoxy-2-isopropoxy-benzothiazol-7-yl)-2-chloro-ethanone

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